Carpanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carpanone can be synthesized through several methods. One notable method involves the oxidative coupling of an electron-rich ortho-hydroxystyrene derivative followed by an intramolecular Diels-Alder cyclization . Another method employs a Suzuki-Miyaura cross-coupling reaction to introduce the propenyl side chain, followed by a palladium (II)-catalyzed oxidative coupling to yield this compound as a single diastereoisomer .

Industrial Production Methods: Industrial production of this compound typically involves the use of solid-supported reagents and scavengers to achieve a clean and efficient synthesis without the need for conventional purification techniques . This method allows for the scalable production of this compound with high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Carpanone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents such as vanadium (V) to form different diastereomers.

Reduction: Reduction reactions can be performed to modify the functional groups within the this compound structure.

Substitution: Substitution reactions can introduce different substituents onto the this compound molecule, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Vanadium (V) reagents are commonly used for oxidative coupling.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling can yield different diastereomers of this compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Carpanone and its analogs have shown promise in medicinal chemistry, particularly as probes for studying biological processes such as vesicular traffic and exocytosis.

- Inhibition of Exocytosis : Research has demonstrated that this compound-based libraries can inhibit exocytosis from the Golgi apparatus. A notable study identified a compound with an IC50 of 14 µM, indicating significant inhibitory activity . This property makes this compound a valuable tool for understanding vesicular transport mechanisms.

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound Analog 1 | 14 | Inhibitor of exocytosis |

| This compound Analog 2 | 20 | Modulator of vesicular traffic |

Synthetic Biology

The synthesis of this compound analogs has been achieved through innovative methodologies such as split-and-pool synthesis. This approach allows for the generation of large libraries of compounds that can be screened for biological activity.

- Library Synthesis : A study successfully synthesized a 10,000-membered library of molecules resembling this compound using solid-phase multicomponent reactions. This library was screened using whole-cell fluorescence imaging to identify compounds with desirable biological properties .

Material Science

This compound's unique structural features make it a candidate for developing new materials with specific properties.

- Polymer Applications : Due to its rigidity and complex structure, this compound can serve as a scaffold for creating novel polymers that exhibit enhanced mechanical properties or specific chemical reactivity.

Case Study 1: Inhibition of Vesicular Traffic

A significant research effort focused on synthesizing this compound-derived compounds to explore their effects on vesicular traffic. Using fluorescence-based phenotypic assays, researchers identified multiple inhibitors that could potentially serve as therapeutic agents in diseases characterized by dysfunctional vesicular transport .

Case Study 2: Biomimetic Synthesis

The pioneering work by Orville L. Chapman demonstrated the feasibility of synthesizing this compound through biomimetic methods, achieving high yields in a single-pot reaction. This synthesis not only provided insights into the compound's structure but also highlighted the potential for developing similar compounds with tailored biological activities .

Wirkmechanismus

Carpanone exerts its effects through various mechanisms. One notable mechanism involves the inhibition of exocytosis from the Golgi apparatus . This inhibition is achieved through the interaction of this compound-based molecules with specific molecular targets involved in vesicular traffic. The exact molecular targets and pathways are still under investigation, but the structure-activity relationships of this compound-based molecules provide valuable insights into their mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Carpanone is unique due to its complex hexacyclic structure and the presence of five contiguous stereocenters . Similar compounds include:

Sauchinone: Another lignan with a similar oxygenated tetracyclic skeleton.

Other Benzoxanthenones: Compounds with similar structural features and biological activities.

This compound’s uniqueness lies in its efficient synthesis from easily prepared precursors and its potential for generating a diverse library of biologically active molecules .

Eigenschaften

CAS-Nummer |

26430-30-8 |

|---|---|

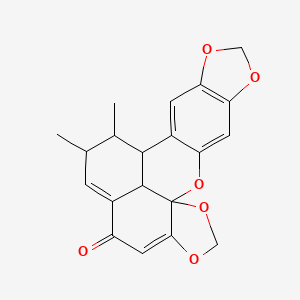

Molekularformel |

C20H18O6 |

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

(1S,12R,13S,14S,23R)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,15,18-pentaen-17-one |

InChI |

InChI=1S/C20H18O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h3-6,9-10,18-19H,7-8H2,1-2H3/t9-,10+,18+,19+,20+/m1/s1 |

InChI-Schlüssel |

WTXORUUTAZJKSN-ZCXQVHELSA-N |

SMILES |

CC1C=C2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 |

Isomerische SMILES |

C[C@@H]1C=C2[C@H]3[C@@H]([C@H]1C)C4=CC5=C(C=C4O[C@@]36C(=CC2=O)OCO6)OCO5 |

Kanonische SMILES |

CC1C=C2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 |

Key on ui other cas no. |

26430-30-8 |

Synonyme |

carpanone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.